3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde
Description
3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde (CAS: 1620450-96-5) is a bicyclic organic compound with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol. Its structure features a fused bicyclo[3.1.0]hexane scaffold with an oxygen atom at the 3-position and an aldehyde group at the 6-position. Key physical properties include a predicted density of 1.317 g/cm³ and a boiling point of 181.4±33.0 °C . This compound is of interest in medicinal chemistry due to its rigid bicyclic framework, which can impose conformational restrictions in drug design .
Properties
IUPAC Name |
3-oxabicyclo[3.1.0]hexane-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-1-4-5-2-8-3-6(4)5/h1,4-6H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNKYBNHDIUTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde
- Molecular Formula : C₆H₆O₃ (vs. C₆H₈O₂ for the target compound).
- Key Difference : Incorporates a ketone group (2-Oxo) in addition to the aldehyde.
- Impact: The ketone increases polarity and alters reactivity, making it more susceptible to nucleophilic attacks compared to the aldehyde-only analogue. Its monoisotopic mass is 126.031694, higher than the target compound’s 112.13 .
3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid
- Molecular Formula : C₆H₈O₃ (vs. C₆H₈O₂ for the aldehyde).
- Key Difference : Replaces the aldehyde with a carboxylic acid group .
- Impact : Enhances hydrogen bonding capacity and acidity (pKa ~4-5), improving water solubility. Storage requires refrigeration (2–8°C ) due to higher reactivity .
trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine Hydrochloride
Structural Isomers and Stereoisomers
6-Oxabicyclo[3.1.0]hexane-1-carboxaldehyde
- Molecular Formula : C₆H₈O₂ (same as the target compound).
- Key Difference : Oxygen atom positioned at the 6-position instead of 3.
- CAS: 10515-00-1 .
rel-(1R,5S,6r)-3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde
Substituent-Modified Analogues
2-Isopropyl-5-methyl-6-oxabicyclo[3.1.0]hexane-1-carbaldehyde
- Molecular Formula : Likely C₁₀H₁₆O₂ (based on substituents).
- Key Difference : Isopropyl and methyl groups at positions 2 and 4.
- Impact: Increased steric hindrance reduces reaction rates but improves lipid solubility. CAS: Not explicitly listed .
Data Tables for Comparative Analysis
Table 1: Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Group |
|---|---|---|---|---|
| 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde | C₆H₈O₂ | 112.13 | 181.4±33.0 | Aldehyde |
| 2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde | C₆H₆O₃ | 126.11 | N/A | Aldehyde, Ketone |
| 6-Oxabicyclo[3.1.0]hexane-1-carboxaldehyde | C₆H₈O₂ | 112.13 | N/A | Aldehyde (isomer) |
| 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid | C₆H₈O₃ | 128.13 | N/A | Carboxylic acid |
Key Research Findings
Structural Rigidity : The bicyclo[3.1.0]hexane scaffold imposes conformational constraints , making derivatives like this compound valuable in designing enzyme inhibitors or receptor ligands .
Reactivity Trends : Aldehyde-containing analogues (e.g., target compound) are more reactive toward nucleophiles than carboxylic acid derivatives, which prefer electrophilic substitution .
Stereochemical Impact : Enantiomers such as (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde may exhibit distinct pharmacological profiles, necessitating chiral synthesis protocols .
Q & A
Q. How can isotopic labeling (²H, ¹³C) track metabolic or degradation pathways in biological studies?
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